molecular formula C13H15FN2O2 B6627626 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole

2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole

Cat. No. B6627626
M. Wt: 250.27 g/mol
InChI Key: FVEWJMSDZMSRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a heterocyclic organic molecule that contains a benzoxazole ring and a dimethylmorpholine moiety.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole has been reported to inhibit the growth of cancer cells by targeting specific signaling pathways such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole have been studied extensively. This compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. Additionally, 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole has been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to exhibit significant anticancer activity at low concentrations, making it an attractive candidate for further development. However, one of the limitations of using 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole in lab experiments is its potential toxicity towards normal cells. Therefore, further studies are required to evaluate the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the research on 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole. Firstly, further studies are required to elucidate the mechanism of action of this compound and its potential targets in cancer cells. Secondly, the development of novel derivatives of 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole with improved selectivity and potency is an area of interest. Thirdly, the evaluation of the safety and efficacy of this compound in animal models is required before it can be considered for clinical trials. Finally, the potential applications of 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole in other areas such as antimicrobial therapy and drug delivery systems should be explored.
In conclusion, 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole is a promising compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole have been discussed in this paper. Further research is required to fully understand the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole can be achieved through a multi-step process that involves the reaction of 2-amino-5-fluorobenzoxazole with 2,5-dimethylmorpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to give the final product. The yield of the synthesis can be optimized by varying the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit significant anticancer activity against various cancer cell lines such as breast, lung, and prostate cancer. Additionally, 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole has been reported to have antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-(2,5-dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-8-7-17-9(2)6-16(8)13-15-11-5-10(14)3-4-12(11)18-13/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEWJMSDZMSRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)C2=NC3=C(O2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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